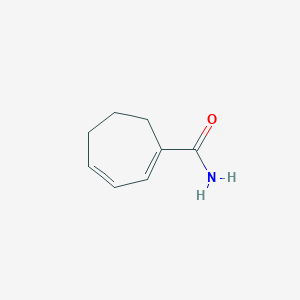
1,3-Dioxane, 4-(hexadecyloxy)-2-pentadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane is an organic compound with the molecular formula C31H62O3 It belongs to the class of dioxanes, which are heterocyclic organic compounds containing two oxygen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane typically involves the reaction of a suitable diol with an alkyl halide under basic conditions. One common method is the Williamson ether synthesis, where a diol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to form the desired dioxane compound.
Industrial Production Methods
Industrial production of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to generate alkoxide intermediates for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants, lubricants, and emulsifiers.
作用機序
The mechanism of action of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane involves its interaction with biological membranes and proteins. Its long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the compound may interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Pentadecyl-1,3-dioxepane: Similar in structure but with a different ring size.
1-Methyl-4-pentadecyl-2(1H)-quinolone: Shares the long alkyl chain but has a different heterocyclic core.
Uniqueness
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane is unique due to its specific combination of a dioxane ring and long alkyl chains, which confer distinct physicochemical properties and potential applications. Its amphiphilic nature makes it particularly useful in formulations requiring both hydrophilic and hydrophobic interactions.
特性
分子式 |
C35H70O3 |
|---|---|
分子量 |
538.9 g/mol |
IUPAC名 |
4-hexadecoxy-2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C35H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-36-35-31-33-37-34(38-35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChIキー |
QBAMRCAAKYOWDU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1CCOC(O1)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


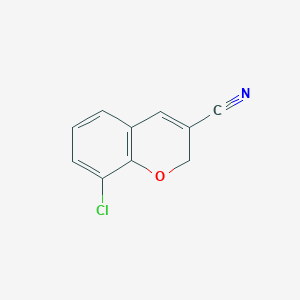
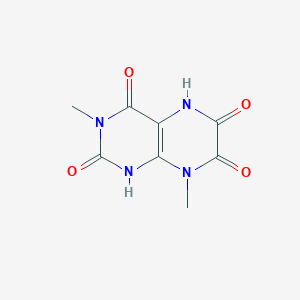
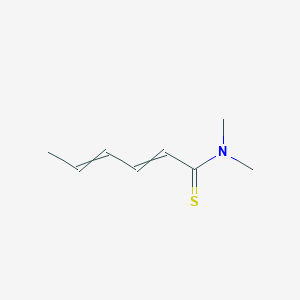
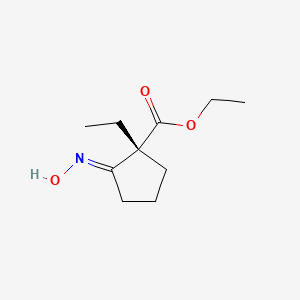
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)
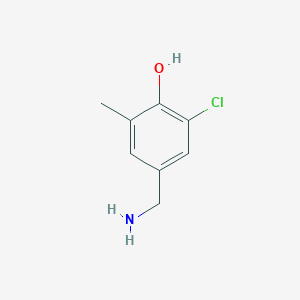
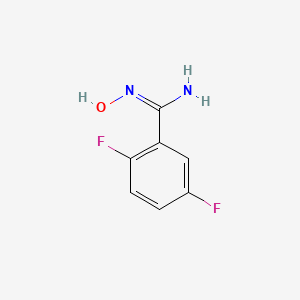
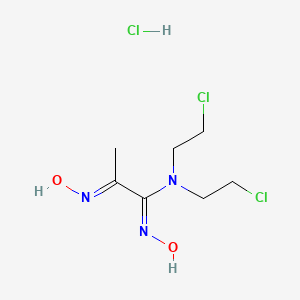
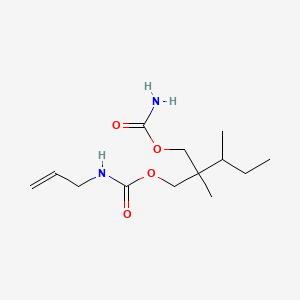
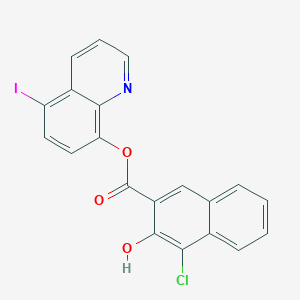
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
